1-Naphthaleneacethydrazide
Overview
Description
1-Naphthaleneacethydrazide is a chemical compound that is derived from naphthalene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of an acethydrazide functional group attached to the naphthalene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of naphthalene-based hydrazides, such as 1-naphthaleneacethydrazide, involves the reaction of naphthalene derivatives with hydrazine or its derivatives. For instance, a series of N'-arylidene-2-[1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio]acetohydrazides were synthesized and evaluated for their anti-HIV activities . Similarly, (naphthalen-1-yloxy)-acetic acid hydrazides were synthesized and screened for antimicrobial activities . These studies demonstrate the versatility of naphthalene derivatives in synthesizing compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of naphthalene-based compounds can be complex due to the presence of various substituents. For example, the crystal and molecular structures of 1,8-bis(dimethylamino)naphthalene tetrafluoroborate were determined by X-ray diffraction, revealing significant intramolecular hydrogen bonding and geometric distortions in the aromatic part . The structure of 1-naphthaleneacrylic acid, a related compound, was also analyzed using X-ray diffraction and theoretical calculations, showing the influence of substituents on the conformation of the naphthalene ring .
Chemical Reactions Analysis
Naphthalene derivatives can undergo a variety of chemical reactions. The highly congested donor–acceptor P–B compound synthesized from a PPh2- and BMes2-functionalized 1,8-naphthalene molecule displayed reactivity with halogen molecules, leading to the formation of a hydrolyzed product with an oxygen atom inserted between the P and B atom . This indicates that naphthalene derivatives can participate in complex chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For instance, the P–B compound mentioned earlier is thermally and photochemically stable and highly fluxional in solution . The core-expanded naphthalene diimides synthesized through a one-pot operation exhibited high electron mobility, which is a significant property for n-type organic materials . The antimicrobial and antiviral activities of naphthalene-based hydrazides were also evaluated, although none showed activity against viruses at subtoxic concentrations . These studies highlight the diverse physical and chemical properties that can be achieved through the modification of the naphthalene core.
Scientific Research Applications
1. Organic Electronics and Photovoltaic Devices
- Application : Naphthalene diimides (NDIs) are an increasingly interesting class of molecules due to their electronic properties, large electron deficient aromatic cores, and tendency to self-assemble into functional structures . They possess high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability .
- Method : The application of NDIs in organic electronics and photovoltaic devices involves leveraging their electronic properties and self-assembling capabilities .
- Results : NDIs have shown promise as candidates for applications in organic electronics, photovoltaic devices, and flexible displays .
2. Fluorescent Molecules in Biological, Chemical, and Medical Fields
- Application : 1,8-Napthalimides (NIs), a family of fluorescent dyes, have been widely used as fluorescent molecules in biological, chemical, and medical fields . They show high stability and various fluorescence properties under different conditions .
- Method : Four derivatives of NIs have been synthesized via an aromatic nucleophilic substitution reaction . Their photophysical properties have been investigated in various media .
- Results : All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents . These unique features, long emission wavelength, high solubility, and high stability in difference pH media, will allow these derivative to be used as excellent labeling reagents in the biological system .
properties
IUPAC Name |
2-naphthalen-1-ylacetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHXVKZDKJAVMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291489 | |
Record name | 1-Naphthaleneacethydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthaleneacethydrazide | |
CAS RN |
34800-90-3 | |
Record name | 34800-90-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthaleneacethydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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